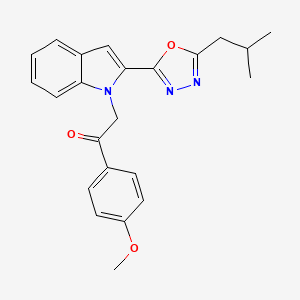

2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methoxyphenyl)ethanone

Description

This compound features a hybrid structure combining an indole core, a 1,3,4-oxadiazole ring substituted with an isobutyl group, and a 4-methoxyphenyl ethanone moiety. The indole and oxadiazole motifs are common in bioactive molecules, particularly in synthetic cannabinoids (e.g., JWH-201) and enzyme inhibitors .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-15(2)12-22-24-25-23(29-22)20-13-17-6-4-5-7-19(17)26(20)14-21(27)16-8-10-18(28-3)11-9-16/h4-11,13,15H,12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTSHIMGRSRALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities:

Key Findings from Comparative Analysis

- Metabolic Stability : The absence of a thioether (vs. 11a) or pentyl chain (vs. JWH-201) may reduce susceptibility to oxidative metabolism .

- Electronic Effects : The 4-methoxyphenyl group provides electron-donating properties, contrasting with the electron-withdrawing Cl in 11a, which could alter binding affinities .

- Synthetic Accessibility : Similar to , the oxadiazole ring in the target compound is likely synthesized via cyclization of thiosemicarbazides or hydrazides, with isobutyl introduced via alkylation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what key reaction conditions should be optimized?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide precursors under dehydrating agents (e.g., POCl₃) .

- Step 2 : Alkylation of the indole nitrogen using 2-bromo-1-(4-methoxyphenyl)ethanone as an electrophile, optimized under inert atmosphere (N₂) with K₂CO₃ as a base in dry DMF .

- Step 3 : Introduction of the isobutyl group via nucleophilic substitution at the oxadiazole C5 position, requiring careful temperature control (0–5°C) to avoid side reactions .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirming stereochemical integrity?

- Methodology :

- X-ray crystallography for unambiguous determination of bond lengths/angles and crystal packing (e.g., Stoe IPDS II diffractometer) .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the indole-oxadiazole region and confirm substitution patterns .

- FT-IR spectroscopy to validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What preliminary biological assays are appropriate for evaluating its bioactivity?

- Methodology :

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Target-specific assays (e.g., COX-2 or sphingosine-1-phosphate lyase inhibition) using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodology :

- Substituent variation : Synthesize analogs with modified oxadiazole (e.g., 5-methyl vs. 5-isobutyl) and indole substituents to assess effects on potency .

- Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., S1PL in autoimmune disorders) and guide synthetic priorities .

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (oxadiazole) and hydrophobic moieties (isobutyl group) using Schrödinger Suite .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Reproducibility checks : Validate assay protocols (e.g., cell line authentication, serum-free conditions) and compound purity (HPLC ≥95%) .

- Orthogonal assays : Compare results from fluorescence-based and radiometric enzyme assays to rule out false positives .

- Meta-analysis : Pool data from structural analogs (e.g., 5-methyl-oxadiazole derivatives) to identify trends in bioactivity .

Q. What strategies are effective for assessing metabolic stability and pharmacokinetic properties?

- Methodology :

- In vitro microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .

- In vivo PK studies : Administer to rodents (IV/PO) and calculate AUC, t₁/₂, and bioavailability .

Q. How can computational chemistry predict reactivity or degradation pathways under physiological conditions?

- Methodology :

- DFT calculations : Simulate hydrolysis of the oxadiazole ring at physiological pH using Gaussian09 with B3LYP/6-31G(d) .

- Molecular dynamics (MD) : Model interactions with blood serum proteins (e.g., albumin) to predict aggregation or solubility issues .

Q. What experimental approaches address challenges in stereochemical control during synthesis?

- Methodology :

- Chiral chromatography : Separate enantiomers using Chiralpak IA/IB columns and confirm configuration via circular dichroism (CD) .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in Pd-mediated cross-coupling reactions for enantioselective C–C bond formation .

Data Contradiction Analysis Example

Conflict : Divergent antimicrobial activity reported for oxadiazole-indole hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.